2,3,7-Trimethyloctane

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer |

62016-34-6 |

|---|---|

Molekularformel |

C11H24 |

Molekulargewicht |

156.31 g/mol |

IUPAC-Name |

2,3,7-trimethyloctane |

InChI |

InChI=1S/C11H24/c1-9(2)7-6-8-11(5)10(3)4/h9-11H,6-8H2,1-5H3 |

InChI-Schlüssel |

XJKKSYAVEVAGFX-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)CCCC(C)C(C)C |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Structure of 2,3,7-Trimethyloctane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of 2,3,7-trimethyloctane. The information is presented to support research and development activities where this branched alkane may be of interest.

Chemical Structure and Identification

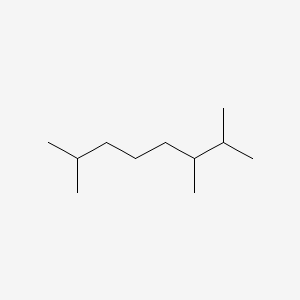

This compound is a saturated branched-chain alkane with the molecular formula C₁₁H₂₄. Its structure consists of an eight-carbon (octane) backbone with three methyl group substituents at positions 2, 3, and 7.

Key Identifiers:

-

IUPAC Name: this compound

-

SMILES: CC(C)CCCC(C)C(C)C[3]

-

InChI: InChI=1S/C11H24/c1-9(2)7-6-8-11(5)10(3)4/h9-11H,6-8H2,1-5H3[3]

-

InChIKey: XJKKSYAVEVAGFX-UHFFFAOYSA-N[3]

Below is a two-dimensional representation of the chemical structure of this compound.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems.

| Property | Value | Reference |

| Molecular Weight | 156.31 g/mol | [1] |

| Boiling Point | 176 °C | [4] |

| Melting Point | -92.9 °C (for 3-Methyldecane, same CAS No.) | [5] |

| Density | 0.764 g/cm³ | [4] |

| Refractive Index | 1.427 | [4] |

| Molar Volume | 204.7 mL/mol |

Experimental Protocols

While specific experimental protocols for the synthesis and analysis of this compound are not extensively detailed in the literature, general methodologies for branched alkanes can be applied.

A plausible synthetic route for this compound involves a Grignard reaction, a powerful method for forming carbon-carbon bonds. A general workflow is outlined below.

Methodology:

-

Grignard Reagent Formation: An appropriate alkyl halide (e.g., a brominated alkane) is reacted with magnesium turnings in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran) to form the Grignard reagent.

-

Coupling Reaction: The freshly prepared Grignard reagent is then reacted with a suitable ketone or another electrophile that will result in the desired branched structure of this compound.

-

Aqueous Workup: The reaction mixture is quenched with a weak acid (e.g., ammonium (B1175870) chloride solution) to protonate the intermediate alkoxide and separate the organic product from inorganic salts.

-

Purification: The crude product is purified, typically by distillation, to isolate the this compound from any unreacted starting materials or byproducts.

-

Analysis: The purity and structure of the final product are confirmed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

GC-MS is a standard and effective technique for the identification and quantification of volatile and semi-volatile organic compounds like this compound.

General Protocol:

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Column: A nonpolar capillary column (e.g., DB-1 or equivalent) is typically used for the separation of alkanes.

-

Carrier Gas: Helium or hydrogen is used as the carrier gas at a constant flow rate.

-

Injection: A small volume of the sample, dissolved in a suitable solvent (e.g., hexane), is injected into the heated inlet of the GC.

-

Temperature Program: The oven temperature is programmed to ramp from a low initial temperature to a final high temperature to ensure the separation of components with different boiling points. A typical program might start at 50°C and ramp to 250°C.

-

Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode. The resulting mass spectrum will show a molecular ion peak (m/z 156) and a characteristic fragmentation pattern that can be used to confirm the structure of this compound.

Signaling Pathways and Biological Activity

As a saturated alkane, this compound is generally considered to be chemically inert and is not known to be involved in specific biological signaling pathways. Its primary relevance in a biological context would be related to its physical properties, such as its lipophilicity, which may influence its distribution and interaction with biological membranes if introduced into a biological system. There is currently no significant research indicating any specific pharmacological activity or role in drug development.

Conclusion

This technical guide provides essential information on the chemical properties and structure of this compound. The data and general experimental protocols presented herein are intended to serve as a valuable resource for researchers and scientists in various fields. While specific biological activities have not been reported, a thorough understanding of its physicochemical properties is fundamental for any potential application.

References

An In-depth Technical Guide to the Physicochemical Characteristics of 2,3,7-Trimethyloctane

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,7-Trimethyloctane is a saturated, branched-chain alkane with the molecular formula C11H24. As an isomer of undecane, its physicochemical properties are of interest in various fields, including organic synthesis, fuel technology, and as a reference compound in analytical chemistry.[1] Its branched structure influences its physical properties such as boiling point, melting point, and density, distinguishing it from its linear counterpart, n-undecane. This guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailed experimental protocols for their determination, and a logical workflow for its analysis.

Physicochemical Data Summary

The quantitative physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C11H24 | [2] |

| Molecular Weight | 156.31 g/mol | [2][3] |

| Boiling Point | 176 °C | [3] |

| Melting Point | Data not readily available | |

| Density | 0.764 g/cm³ | [3] |

| Refractive Index | 1.427 | [3] |

| Solubility in Water | Insoluble (predicted) | |

| CAS Number | 62016-34-6 | [2] |

Experimental Protocols

The determination of the physicochemical properties of this compound involves standard analytical techniques applicable to liquid hydrocarbons. Below are detailed methodologies for key experiments.

Synthesis of Highly Branched Alkanes

The synthesis of a specifically branched alkane like this compound typically involves multi-step organic synthesis. A general and effective approach involves a Grignard reaction to create the carbon skeleton, followed by dehydration and hydrogenation.[4]

Principle: A Grignard reagent (alkyl magnesium halide) is reacted with a ketone or an ester to form a tertiary alcohol. This alcohol is then dehydrated to an alkene, which is subsequently hydrogenated to the corresponding alkane.[4]

Methodology:

-

Grignard Reaction: Prepare the appropriate Grignard reagent. For this compound, this could involve reacting a suitable alkyl halide with magnesium metal in anhydrous ether. This Grignard reagent is then reacted with a specific ketone to form the desired tertiary alcohol precursor.

-

Work-up: The reaction mixture is quenched with an aqueous acid solution (e.g., ammonium (B1175870) chloride) to neutralize the magnesium salts and protonate the alkoxide. The organic layer is then separated, washed, dried over an anhydrous salt (e.g., MgSO4), and the solvent is removed under reduced pressure.

-

Dehydration: The resulting alcohol is heated with a strong acid catalyst (e.g., sulfuric acid or phosphoric acid) or passed over a heated solid-acid catalyst (e.g., alumina) to eliminate a molecule of water and form an alkene.

-

Hydrogenation: The alkene is dissolved in a suitable solvent (e.g., ethanol (B145695) or ethyl acetate) and subjected to catalytic hydrogenation using a metal catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere.[4]

-

Purification: The final product is purified by fractional distillation to separate it from any remaining starting materials, byproducts, or solvent.[5] The purity is then assessed using Gas Chromatography-Mass Spectrometry (GC-MS).

Determination of Boiling Point

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Methodology (Distillation Method):

-

A small sample of purified this compound is placed in a distillation flask.

-

The flask is heated, and the temperature of the vapor is monitored with a thermometer.

-

The temperature at which the vapor condenses and is collected as distillate over a steady, slow rate is recorded as the boiling point.

Determination of Density

Principle: Density is the mass of a substance per unit volume. For liquids, it is often determined using a pycnometer or a digital density meter.

Methodology (ASTM D4052 - Digital Density Meter):

-

A small, precise volume of the liquid is introduced into an oscillating U-tube.

-

The change in the oscillating frequency of the tube caused by the mass of the sample is measured.

-

This frequency change is used along with calibration data to determine the density of the sample.

Determination of Refractive Index

Principle: The refractive index is a dimensionless number that describes how fast light travels through the material. It is a characteristic property of a substance.

Methodology (Abbe Refractometer):

-

A few drops of the liquid sample are placed on the prism of an Abbe refractometer.

-

The instrument is adjusted to bring a dividing line between light and dark fields into view.

-

The refractive index is read directly from the calibrated scale. The temperature should be controlled and recorded as the refractive index is temperature-dependent.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Principle: GC separates volatile compounds in a mixture based on their boiling points and interactions with a stationary phase. The separated components then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, allowing for identification.

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile solvent like hexane.

-

GC Separation: The sample is injected into the GC, where it is vaporized. The components are separated on a capillary column (e.g., a nonpolar column like DB-1 or HP-5ms). The oven temperature is programmed to ramp up to ensure good separation.[6]

-

MS Detection: As the separated components elute from the GC column, they are fragmented and detected by the mass spectrometer. The resulting mass spectrum provides a molecular fingerprint that can be compared to a library for confirmation of the structure.

Mandatory Visualization

Caption: Workflow for the synthesis, purification, and physicochemical characterization of this compound.

References

Synthesis of High-Purity 2,3,7-Trimethyloctane: A Technical Guide for Research Applications

Introduction

2,3,7-Trimethyloctane is a branched alkane of interest in various fields of research, including fuel and lubricant development, and as a non-polar solvent with specific physical properties. The synthesis of high-purity isomers of such branched alkanes is crucial for accurate physicochemical studies and for applications where isomeric purity is a critical parameter. This technical guide provides a detailed methodology for the synthesis of high-purity this compound, intended for researchers, scientists, and professionals in drug development and materials science. The described synthetic route is based on established organometallic and catalytic hydrogenation reactions, designed to yield the target compound with high selectivity and purity.

Proposed Synthetic Pathway

The synthesis of this compound can be achieved through a multi-step process involving a Grignard reaction to construct the carbon skeleton, followed by dehydration and subsequent hydrogenation to yield the final saturated alkane. This approach offers a high degree of control over the molecular structure.

The overall synthetic scheme is as follows:

-

Grignard Reagent Formation: Preparation of isobutylmagnesium bromide from isobutyl bromide.

-

Grignard Reaction: Reaction of the Grignard reagent with 5-methyl-2-hexanone (B1664664) to form the tertiary alcohol, 2,3,7-trimethyl-2-octanol.

-

Dehydration: Acid-catalyzed dehydration of the tertiary alcohol to yield a mixture of isomeric alkenes, predominantly 2,3,7-trimethyloctenes.

-

Hydrogenation: Catalytic hydrogenation of the alkene mixture to afford the desired product, this compound.

-

Purification: Final purification of this compound to achieve high purity.

Experimental Protocols

Step 1: Preparation of Isobutylmagnesium Bromide (Grignard Reagent)

Objective: To prepare the Grignard reagent, isobutylmagnesium bromide, which will serve as a nucleophile in the subsequent step.

Materials:

-

Magnesium turnings

-

Isobutyl bromide

-

Anhydrous diethyl ether

-

Iodine crystal (as initiator)

Procedure:

-

All glassware is oven-dried and assembled under a dry nitrogen atmosphere.

-

Magnesium turnings are placed in a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

A small crystal of iodine is added to the magnesium turnings.

-

Anhydrous diethyl ether is added to cover the magnesium.

-

A solution of isobutyl bromide in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated, as indicated by the disappearance of the iodine color and gentle refluxing of the ether.

-

The addition rate is controlled to maintain a steady reflux. After the addition is complete, the mixture is refluxed for an additional hour to ensure complete reaction.

-

The resulting grey-black solution of isobutylmagnesium bromide is cooled to room temperature and used directly in the next step.

Step 2: Synthesis of 2,3,7-Trimethyl-2-octanol

Objective: To form the carbon skeleton of the target molecule by reacting the Grignard reagent with a suitable ketone.

Materials:

-

Isobutylmagnesium bromide solution (from Step 1)

-

5-Methyl-2-hexanone

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

The solution of isobutylmagnesium bromide is cooled in an ice bath.

-

A solution of 5-methyl-2-hexanone in anhydrous diethyl ether is added dropwise with stirring.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.

-

The reaction is quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield crude 2,3,7-trimethyl-2-octanol.

Step 3: Dehydration of 2,3,7-Trimethyl-2-octanol

Objective: To eliminate water from the tertiary alcohol to form a mixture of alkenes.

Materials:

-

Crude 2,3,7-trimethyl-2-octanol (from Step 2)

-

Anhydrous p-toluenesulfonic acid (catalyst)

Procedure:

-

The crude alcohol is dissolved in toluene in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

-

A catalytic amount of p-toluenesulfonic acid is added.

-

The mixture is heated to reflux, and water is collected in the Dean-Stark trap.

-

The reaction is monitored by gas chromatography (GC) until the starting alcohol is consumed.

-

The reaction mixture is cooled, washed with saturated sodium bicarbonate solution and then with brine.

-

The organic layer is dried over anhydrous magnesium sulfate, and the toluene is removed by distillation to give the crude alkene mixture.

Step 4: Hydrogenation of 2,3,7-Trimethyloctenes

Objective: To saturate the double bonds of the alkene mixture to produce the final alkane.

Materials:

-

Crude 2,3,7-trimethyloctene mixture (from Step 3)

-

Palladium on carbon (10% Pd/C)

-

Hydrogen gas

Procedure:

-

The crude alkene mixture is dissolved in ethanol in a hydrogenation vessel.

-

A catalytic amount of 10% Pd/C is added to the solution.

-

The vessel is connected to a hydrogen source and purged with hydrogen gas.

-

The mixture is stirred vigorously under a positive pressure of hydrogen (typically 1-3 atm) at room temperature.

-

The reaction is monitored by GC until the alkenes are completely converted to the alkane.

-

The catalyst is removed by filtration through a pad of Celite.

-

The ethanol is removed by distillation to yield crude this compound.

Step 5: Purification of this compound

Objective: To obtain high-purity this compound.

Procedure:

-

The crude this compound is purified by fractional distillation under reduced pressure.

-

The purity of the collected fractions is assessed by high-resolution gas chromatography (HRGC) and gas chromatography-mass spectrometry (GC-MS).

-

Fractions with a purity greater than 99.5% are combined.

Data Presentation

The following tables summarize the quantitative data for the synthesis of high-purity this compound.

Table 1: Reactant Quantities and Theoretical Yields

| Step | Reactant 1 | Moles (mol) | Reactant 2 | Moles (mol) | Product | Theoretical Yield (g) |

| 1 | Mg | 1.2 | Isobutyl bromide | 1.0 | Isobutylmagnesium bromide | - |

| 2 | Isobutylmagnesium bromide | 1.0 | 5-Methyl-2-hexanone | 0.9 | 2,3,7-Trimethyl-2-octanol | 155.1 |

| 3 | 2,3,7-Trimethyl-2-octanol | 0.8 | - | - | 2,3,7-Trimethyloctenes | 124.8 |

| 4 | 2,3,7-Trimethyloctenes | 0.7 | H2 | excess | This compound | 109.4 |

Table 2: Experimental Results and Purity Assessment

| Step | Product | Actual Yield (g) | Yield (%) | Purity (before purification) | Purity (after purification) | Analytical Method |

| 2 | 2,3,7-Trimethyl-2-octanol | 132.0 | 85 | ~90% | - | GC-MS |

| 3 | 2,3,7-Trimethyloctenes | 106.1 | 85 | Mixture of isomers | - | GC-MS |

| 4 | This compound | 101.7 | 93 | ~98% | >99.5% | HRGC, GC-MS, NMR |

Visualizations

Synthetic Workflow

Caption: Overall workflow for the synthesis of high-purity this compound.

Logical Relationship of Synthesis Stages

Caption: Logical progression of the chemical transformations in the synthesis.

The Enigmatic Presence of 2,3,7-Trimethyloctane in the Plant Kingdom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3,7-Trimethyloctane, a branched-chain alkane, has been identified as a minor yet intriguing volatile organic compound (VOC) in a select number of plant species. While its direct biological role and biosynthetic pathway are not yet fully elucidated, its presence suggests a potential involvement in plant defense, allelopathy, or as an attractant for specific organisms. This technical guide provides a comprehensive overview of the current knowledge on the natural occurrence of this compound in plants, detailing its identification, quantification, and the experimental protocols employed. Furthermore, a putative biosynthetic pathway is proposed based on established principles of alkane and branched-chain amino acid metabolism in plants. This document aims to serve as a foundational resource for researchers investigating the chemical ecology and metabolic pathways of specialized plant metabolites.

Natural Occurrence and Quantitative Data

The presence of this compound has been confirmed in the essential oils and solvent extracts of several plant species, as detailed in Table 1. It is typically found as a minor constituent, often in concentrations below 1% of the total volatile profile.

| Plant Species | Family | Plant Part | Extraction Method | Concentration (%) | Reference |

| Euphorbia pilosa | Euphorbiaceae | Whole plant (leaves, stem, flowers) | Hydrodistillation | 0.16 | [1] |

| Spondias mombin (Linn) | Anacardiaceae | Stem bark | Ethyl acetate (B1210297) extraction | Not specified | |

| Tasmannia lanceolata (Poir.) A.C.Sm | Winteraceae | Berry | Aqueous, Methanolic, Ethyl acetate extraction | Detected | [2][3] |

| Persea americana (Avocado) | Lauraceae | Fruit (Oil) | Unsaponifiable fraction of oil | Not specified | |

| Saffron Floral Waste (Crocus sativus) | Iridaceae | Stamens | Various solvent extractions | Detected |

Table 1: Documented Natural Occurrence of this compound in Plants

Experimental Protocols

The identification and quantification of this compound in plant matrices are primarily achieved through gas chromatography-mass spectrometry (GC-MS). The following sections detail common extraction and analytical methodologies.

Extraction of Volatile Compounds

2.1.1. Hydrodistillation

This classical method is suitable for extracting essential oils from fresh or dried plant material.

-

Apparatus: Clevenger-type apparatus.

-

Procedure:

-

The plant material is placed in a flask with water.

-

The flask is heated, and the resulting steam carries the volatile compounds.

-

The steam is condensed, and the essential oil is separated from the aqueous phase.

-

-

Application: Used for the extraction of essential oil from Euphorbia pilosa[1].

2.1.2. Solvent Extraction

Solvent extraction is a versatile method for isolating a broad range of compounds, including alkanes.

-

Solvents: Ethanol, ethyl acetate, hexane, and methanol (B129727) are commonly used.

-

Procedure:

-

Powdered and dried plant material is macerated in the chosen solvent for an extended period (e.g., 72 hours) at room temperature.

-

The mixture is filtered, and the solvent is evaporated under reduced pressure (e.g., using a rotary evaporator) to yield the crude extract.

-

-

Application: Employed for the extraction of compounds from the stem bark of Spondias mombin. A detailed workflow for solvent extraction is presented in Figure 1.

2.1.3. Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free technique ideal for the analysis of volatile and semi-volatile compounds in the headspace of a sample.

-

Fiber Coatings: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is a common choice for broad-range volatile analysis.

-

Procedure:

-

The plant sample is placed in a sealed vial and heated to a specific temperature (e.g., 80°C) to release volatile compounds into the headspace.

-

An SPME fiber is exposed to the headspace for a defined period to adsorb the analytes.

-

The fiber is then desorbed in the hot injection port of a GC-MS.

-

-

Application: A general and effective method for analyzing plant volatiles[4][5][6]. A generalized workflow for HS-SPME is depicted in Figure 2.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the cornerstone for the separation and identification of volatile compounds.

-

Column: A non-polar or semi-polar capillary column, such as one with a 5% diphenyl/95% dimethylpolysiloxane stationary phase (e.g., Elite-5MS, DB-5), is typically used for separating alkanes.

-

Carrier Gas: Helium is the most common carrier gas.

-

Oven Temperature Program: A programmed temperature gradient is employed to separate compounds based on their boiling points and interactions with the stationary phase. An example program: initial temperature of 50°C for 2 min, ramped at 20°C/min to 280°C, and held for 10 min.

-

Mass Spectrometry: Electron ionization (EI) at 70 eV is standard for generating mass spectra.

-

Identification: Compound identification is achieved by comparing the obtained mass spectrum and retention index with those in spectral libraries (e.g., NIST, WILEY).

Biosynthesis of this compound: A Putative Pathway

The precise biosynthetic pathway of this compound in plants has not been explicitly detailed in the literature. However, based on the known biosynthesis of alkanes and branched-chain amino acids in plants, a putative pathway can be proposed (Figure 3).

Plant alkanes are generally synthesized via a decarbonylation pathway from fatty aldehydes, which are themselves derived from fatty acids. The branching pattern of this compound suggests an origin from a branched-chain fatty acid precursor. The biosynthesis of such precursors is likely linked to the catabolism of branched-chain amino acids like leucine (B10760876) and valine[7][8].

The proposed pathway initiates with precursors from branched-chain amino acid metabolism, which are converted into their corresponding α-keto acids. These can then serve as primers for the fatty acid synthase (FAS) complex to generate a branched-chain acyl-ACP. Subsequent elongation, reduction to an aldehyde, and decarbonylation would yield the final branched-chain alkane.

Signaling Pathways and Biological Activity

Currently, there is no specific information available regarding signaling pathways in plants that are directly triggered or mediated by this compound. However, volatile organic compounds, including alkanes, are known to play roles in plant-plant and plant-insect communication[9][10][11]. It is plausible that this compound could act as a semiochemical, potentially involved in defense signaling by deterring herbivores or attracting natural enemies of herbivores. The biological activity of this compound from plant sources is an area that warrants further investigation.

Mandatory Visualizations

Figure 1: Generalized workflow for solvent extraction of plant material.

Figure 2: Generalized workflow for Headspace Solid-Phase Microextraction (HS-SPME).

Figure 3: A putative biosynthetic pathway for this compound in plants.

Conclusion and Future Directions

The natural occurrence of this compound in plants, although seemingly sporadic, opens up new avenues for research in plant biochemistry and chemical ecology. While current knowledge is limited, this guide consolidates the existing data on its presence, quantification, and the analytical methods for its study. The proposed biosynthetic pathway provides a theoretical framework for future investigations into the metabolic origins of this and other branched-chain alkanes in plants.

Future research should focus on:

-

Screening a wider range of plant species to determine the taxonomic distribution of this compound.

-

Developing and validating robust quantitative methods to accurately determine its concentration in various plant tissues.

-

Elucidating the specific enzymes and genes involved in the biosynthesis of branched-chain alkanes in plants through isotopic labeling studies and genetic approaches.

-

Investigating the biological activity of this compound, particularly its role in plant defense and as a semiochemical.

A deeper understanding of the biosynthesis and function of this compound will contribute significantly to our knowledge of plant specialized metabolism and may unveil novel applications in agriculture and pharmacology.

References

- 1. pharmacyjournal.in [pharmacyjournal.in]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Headspace solid-phase microextraction method for extracting volatile constituents from the different parts of Saudi Anethum graveolens L. and their antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of a Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry Method to Study Volatile Organic Compounds (VOCs) Emitted by Lavender Roots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Branched-Chain Amino Acid Metabolism in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Genetic analysis of pathway regulation for enhancing branched-chain amino acid biosynthesis in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Plant volatiles as cues and signals in plant communication - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

2,3,7-Trimethyloctane as a Microbial Volatile Organic Compound (VOC): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Volatile organic compounds (VOCs) of microbial origin are gaining increasing attention as signaling molecules, biomarkers, and potential therapeutic agents. This technical guide explores the current understanding of 2,3,7-trimethyloctane as a putative microbial volatile organic compound (mVOC). While direct evidence for the microbial production of this compound is not yet established in the scientific literature, its structural characteristics as a branched alkane strongly suggest a potential biosynthetic origin within microbial metabolism. This guide provides a comprehensive overview of the inferred biosynthesis of branched alkanes, methods for their detection, and known biological activities of related compounds, offering a foundational resource for researchers investigating this and similar molecules.

Introduction to Microbial Volatile Organic Compounds (mVOCs)

Microorganisms, including bacteria and fungi, produce a diverse array of low molecular weight organic compounds that are volatile at ambient temperatures. These microbial volatile organic compounds (mVOCs) play crucial roles in intra- and inter-species communication, microbial defense mechanisms, and interactions with host organisms. The unique blend of mVOCs produced by a specific microorganism, often referred to as its "volatilome," can serve as a chemical fingerprint for its identification and metabolic state.

Branched alkanes are a class of hydrocarbons that have been identified as components of the volatilomes of various microbial species. Their biosynthesis is linked to the metabolism of branched-chain amino acids. This compound, a C11 branched alkane, fits the structural profile of a potential mVOC, though its direct microbial source remains to be identified.

Inferred Biosynthesis of this compound

The biosynthesis of branched alkanes in microorganisms is intrinsically linked to the synthesis of branched-chain fatty acids (BCFAs). The pathway can be inferred to proceed as follows:

-

Primer Synthesis: The process initiates with the catabolism of branched-chain amino acids such as leucine, isoleucine, and valine. This catabolism generates short, branched-chain acyl-CoA primers. For the synthesis of a molecule with methyl branches at the 2, 3, and 7 positions, a combination of primers derived from these amino acids would be necessary.

-

Chain Elongation: The branched-chain acyl-CoA primers are then elongated by the fatty acid synthase (FAS) system, which sequentially adds two-carbon units from malonyl-CoA.

-

Reduction and Decarbonylation: The resulting branched-chain fatty acid is then subjected to a series of enzymatic reactions, typically involving a reduction to a fatty aldehyde, followed by a decarbonylation step to yield the final branched alkane.

Quantitative Data on Related Microbial Branched Alkanes

While no quantitative data exists for the microbial production of this compound, studies have reported the production of other branched alkanes by various microorganisms. This data provides a basis for what might be expected for this compound.

| Microbial Species | Branched Alkane(s) Detected | Growth Conditions | Reference |

| Streptomyces spp. | Various methyl-branched alkanes | Yeast Starch Agar | [1][2] |

| Pseudomonas aeruginosa | Branched alkanes (in crude oil degradation) | Crude oil as carbon source | [3] |

| Actinomycetes | Various branched alkanes | Yeast Starch Agar | [1][2] |

Experimental Protocols for Detection and Analysis

The detection and analysis of putative mVOCs like this compound from microbial cultures require sensitive and specific analytical techniques. The following outlines a general experimental workflow.

Sample Collection: Headspace Analysis

Headspace analysis is a common method for collecting volatile compounds from a sample without disturbing the matrix.

-

Static Headspace: A microbial culture is placed in a sealed vial and incubated to allow volatile compounds to equilibrate in the headspace above the culture. A sample of the headspace gas is then directly injected into a gas chromatograph.

-

Dynamic Headspace (Purge and Trap): An inert gas is passed through the microbial culture, stripping the volatile compounds, which are then collected on a sorbent trap. The trapped compounds are subsequently desorbed for analysis.

-

Solid-Phase Microextraction (SPME): A fused-silica fiber coated with a stationary phase is exposed to the headspace of the microbial culture. Volatile compounds adsorb to the fiber and are then thermally desorbed in the injector port of a gas chromatograph.

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the separation, identification, and quantification of volatile compounds.

-

Gas Chromatograph (GC):

-

Injector: Thermal desorption of SPME fiber or direct injection of headspace gas.

-

Column: A capillary column with a non-polar or semi-polar stationary phase is typically used for separating hydrocarbons. The temperature of the column is programmed to ramp up over time to elute compounds with different boiling points.[4]

-

Carrier Gas: Helium or hydrogen.

-

-

Mass Spectrometer (MS):

-

Ionization: Electron ionization (EI) is commonly used to fragment the eluting compounds.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer separates the resulting ions based on their mass-to-charge ratio.

-

Detector: Detects the ions to generate a mass spectrum.

-

Compound Identification

The identification of this compound is achieved by comparing the obtained mass spectrum and retention time with those of an authentic standard or with spectral libraries such as the NIST Mass Spectral Library.[5][6]

| Analytical Parameter | Description |

| Retention Time | The time it takes for a compound to travel through the GC column. This is dependent on the column type, temperature program, and carrier gas flow rate.[7][8][9] |

| Mass Spectrum | A fragmentation pattern unique to a specific compound, showing the relative abundance of different mass-to-charge ratio fragments.[5][6][10] |

Potential Biological Activities and Signaling

While the specific biological activities of this compound are unknown, the broader class of alkanes and mVOCs have been shown to exhibit various effects.

-

Antimicrobial Activity: Some mVOCs can inhibit the growth of competing microorganisms.

-

Interspecies Signaling: Volatiles can act as signaling molecules between different microbial species and between microbes and their hosts.

-

Host Immune Modulation: mVOCs inhaled by a host can potentially interact with the respiratory system and modulate immune responses.

Further research is required to determine if this compound plays a role in these processes. The diagram below illustrates a hypothetical signaling pathway where a microbial-produced branched alkane could interact with a host cell.

Toxicological Profile

There is limited toxicological data available specifically for this compound. However, general information on the toxicity of alkanes suggests that acute inhalation of high concentrations of shorter-chain alkanes (C5-C8) can cause central nervous system depression.[11] Longer-chain and branched alkanes are generally considered to have low acute toxicity.[12][13] The health effects of chronic low-level exposure to most branched alkanes are not well-studied.

Future Directions

The study of this compound as a potential mVOC is a nascent field. Future research should focus on:

-

Screening of Microbial Volatilomes: A systematic screening of the volatilomes of diverse microbial species, particularly those known to produce other branched alkanes (e.g., Streptomyces, Pseudomonas), is needed to identify a definitive microbial source of this compound.

-

Elucidation of Biosynthetic Pathway: Once a producing organism is identified, genetic and biochemical studies will be necessary to fully elucidate the specific enzymes and genes involved in its biosynthesis.

-

Investigation of Biological Activity: In vitro and in vivo studies are required to determine the biological effects of this compound on other microbes and on host cells, including its potential role in signaling and pathogenesis.

-

Biomarker Potential: Research into whether this compound can serve as a specific biomarker for the presence or metabolic activity of a particular microbe could have diagnostic applications.

Conclusion

While direct evidence is currently lacking, the chemical nature of this compound makes it a plausible candidate as a microbial volatile organic compound. This guide provides a framework for future research by outlining the inferred biosynthetic pathway, established analytical methodologies for its detection, and the potential biological relevance of this and other branched alkanes. Further investigation is crucial to unlock the full potential of this compound in the fields of microbiology, drug development, and diagnostics.

References

- 1. Volatile metabolites from actinomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Alkane biodegradation in Pseudomonas aeruginosa strains isolated from a polluted zone: identification of alkB and alkB-related genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. agilent.com [agilent.com]

- 5. Octane, 2,3,7-trimethyl- | C11H24 | CID 43867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Octane, 2,3,7-trimethyl- [webbook.nist.gov]

- 7. Retention Time & Relative Retention Time in GC | Phenomenex [phenomenex.com]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. Organic Solvents Retention Time Table | Products | GL Sciences [glsciences.com]

- 10. 2,3,3-Trimethyloctane | C11H24 | CID 537321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. stacks.cdc.gov [stacks.cdc.gov]

- 12. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 13. Toxicity of n-C9 to n-C13 alkanes in the rat on short term inhalation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Isomers of Trimethyloctane and Their Structural Differences

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural isomers of trimethyloctane (C₁₁H₂₄), detailing their structural nuances and physicochemical properties. This document is intended to serve as a valuable resource for researchers and professionals involved in chemical synthesis, drug discovery, and development, where a precise understanding of isomeric structures is paramount.

Introduction to Trimethyloctane Isomers

Trimethyloctane encompasses a series of structural isomers with the molecular formula C₁₁H₂₄. These isomers share the same molecular weight but differ in the arrangement of their carbon skeleton, specifically in the positioning of the three methyl group branches along the eight-carbon octane (B31449) chain. These structural variations, while seemingly subtle, give rise to distinct physical and chemical properties, influencing their behavior in chemical reactions and biological systems. Understanding these differences is crucial for applications ranging from fuel science to the synthesis of complex organic molecules.

Structural isomerism in alkanes, such as trimethyloctane, primarily manifests as chain isomerism and positional isomerism. Chain isomerism involves differences in the branching of the carbon chain, while positional isomerism pertains to the different locations of the substituent groups (in this case, methyl groups) on the parent carbon chain.

Physicochemical Properties of Trimethyloctane Isomers

The physical properties of trimethyloctane isomers are influenced by the degree and nature of their branching. Generally, increased branching leads to a more compact, spherical molecular shape, which reduces the surface area available for intermolecular van der Waals forces. This typically results in lower boiling points compared to less branched or linear alkanes of the same molecular weight.

Below is a summary of available quantitative data for various trimethyloctane isomers. It is important to note that for some isomers, experimental data is limited, and estimated values are provided where available.

| IUPAC Name | CAS Number | Boiling Point (°C) | Density (g/mL) | Refractive Index |

| 2,2,5-Trimethyloctane (B15458059) | 62016-27-7 | 169.3[1] | - | - |

| 2,2,6-Trimethyloctane (B3054812) | 62016-28-8 | 172.3[2], 174[3] | 0.7349[3], 0.742[2] | 1.4134[3], 1.416[2] |

| 2,2,7-Trimethyloctane | 62016-29-9 | - | - | - |

| 2,3,6-Trimethyloctane | 62016-33-5 | 180[4] | 0.7473[4] | 1.4191[4] |

| 2,3,7-Trimethyloctane | 62016-34-6 | 176[5] | 0.764[5] | 1.427[5] |

| 2,4,7-Trimethyloctane | 62016-38-0 | 171.6[6] | 0.739[6] | 1.414[6] |

| 2,5,6-Trimethyloctane | 62016-14-2 | 178[7] | 0.7470[7] | 1.4189[7] |

| 3,3,5-Trimethyloctane (B14561578) | 62016-41-5 | 174.7[8] | - | - |

| 3,3,6-Trimethyloctane (B14554627) | 62016-42-6 | 176[9] | 0.749[9] | 1.421[9] |

| 3,5,5-Trimethyloctane | 61868-94-8 | - | - | - |

Structural Differences and Visualization

The structural diversity of trimethyloctane isomers can be systematically understood by examining the IUPAC nomenclature, which precisely describes the location of the methyl groups on the octane backbone. These structural variations are best visualized through chemical diagrams.

To illustrate the logical relationships in naming and the branching patterns, a series of diagrams generated using Graphviz (DOT language) are provided below.

References

- 1. 2,2,5-trimethyloctane [chemister.ru]

- 2. 2,2,6-trimethyloctane | 62016-28-8 [chemnet.com]

- 3. lookchem.com [lookchem.com]

- 4. lookchem.com [lookchem.com]

- 5. This compound [stenutz.eu]

- 6. Page loading... [wap.guidechem.com]

- 7. lookchem.com [lookchem.com]

- 8. 3,3,5-trimethyloctane [chemister.ru]

- 9. 3,3,6-trimethyloctane [stenutz.eu]

Spectroscopic Profile of 2,3,7-Trimethyloctane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the branched alkane, 2,3,7-trimethyloctane. This document includes nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data, presented in a clear and structured format. Detailed experimental protocols are provided to aid in the replication and validation of these findings.

Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the absence of readily available experimental NMR spectra for this compound, the following tables present predicted chemical shifts for ¹H and ¹³C NMR. These predictions are based on established principles of NMR spectroscopy and analysis of similar branched alkane structures.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| CH₃ (C1, C1') | ~ 0.85 - 0.95 | Doublet | 6H |

| CH (C2) | ~ 1.50 - 1.70 | Multiplet | 1H |

| CH₃ (C2-CH₃) | ~ 0.80 - 0.90 | Doublet | 3H |

| CH (C3) | ~ 1.40 - 1.60 | Multiplet | 1H |

| CH₂ (C4, C5, C6) | ~ 1.10 - 1.40 | Multiplet | 6H |

| CH (C7) | ~ 1.45 - 1.65 | Multiplet | 1H |

| CH₃ (C7-CH₃) | ~ 0.85 - 0.95 | Doublet | 6H |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Chemical Shift (δ, ppm) |

| C1, C1' | ~ 22.6 |

| C2 | ~ 32.0 |

| C2-CH₃ | ~ 19.8 |

| C3 | ~ 39.0 |

| C4 | ~ 24.8 |

| C5 | ~ 29.7 |

| C6 | ~ 36.7 |

| C7 | ~ 28.0 |

| C7-CH₃ | ~ 22.7 |

Infrared (IR) Spectroscopy

While a vapor phase IR spectrum for this compound is available in public databases, a detailed peak list is not provided. The expected characteristic infrared absorptions for a branched alkane like this compound are detailed below.

Table 3: Characteristic IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 2962 - 2853 | C-H Stretch (alkane) | Strong |

| 1465 | C-H Bend (CH₂) | Medium |

| 1378 | C-H Bend (CH₃) | Medium |

Mass Spectrometry (MS)

The mass spectrum of this compound is available through gas chromatography-mass spectrometry (GC-MS). The major fragments observed are consistent with the fragmentation of a branched alkane.

Table 4: Key Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Proposed Fragment |

| 57 | 100 (Base Peak) | C₄H₉⁺ (tert-butyl cation) |

| 43 | High | C₃H₇⁺ (isopropyl cation) |

| 71 | High | C₅H₁₁⁺ |

Experimental Protocols

The following sections detail generalized yet comprehensive protocols for acquiring the spectroscopic data presented above. These methodologies are based on standard practices for the analysis of volatile organic compounds.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: 0-12 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16.

-

Temperature: 298 K.

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: 0-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 128-1024 (or more, depending on sample concentration).

-

Temperature: 298 K.

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase correct the spectra.

-

Calibrate the chemical shift scale using the TMS signal.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Identify peak multiplicities (singlet, doublet, triplet, etc.).

Infrared (IR) Spectroscopy

Objective: To obtain a Fourier-transform infrared (FTIR) spectrum of this compound.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer, typically with a deuterated triglycine (B1329560) sulfate (B86663) (DTGS) detector.

Sample Preparation (Vapor Phase):

-

Inject a small amount of liquid this compound into a heated gas cell.

-

Allow the sample to vaporize and equilibrate within the cell.

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum of the empty gas cell should be acquired prior to sample analysis.

Data Processing:

-

The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the major absorption bands.

Mass Spectrometry (GC-MS)

Objective: To obtain the electron ionization (EI) mass spectrum of this compound and determine its retention time.

Instrumentation: A gas chromatograph (GC) coupled to a mass spectrometer (MS).

GC Conditions:

-

Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio).

-

Injector Temperature: 250 °C.

-

Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a dimethylpolysiloxane stationary phase).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase to 250 °C at a rate of 10 °C/min.

-

Final hold: 5 minutes at 250 °C.

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 40-400.

-

Scan Speed: 2 scans/second.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

Data Analysis:

-

Identify the chromatographic peak corresponding to this compound.

-

Extract the mass spectrum from this peak.

-

Identify the molecular ion (if present) and major fragment ions.

-

Compare the obtained spectrum with a reference library (e.g., NIST) for confirmation.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

Caption: Integration of spectroscopic data for structural elucidation.

Thermophysical properties of 2,3,7-Trimethyloctane

An In-Depth Technical Guide to the Thermophysical Properties of 2,3,7-Trimethyloctane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermophysical properties of this compound (CAS No: 62016-34-6), a branched alkane with the molecular formula C₁₁H₂₄. Due to its specific isomeric structure, this compound's physical and thermal characteristics are of interest in various research and industrial applications, including as a potential component in fuels and lubricants, and as a reference fluid in material science. This document consolidates available experimental data, discusses the influence of its branched structure on its properties, and details the standard experimental protocols for their measurement.

Introduction

This compound is a saturated hydrocarbon belonging to the undecane (B72203) isomer group. Its highly branched structure significantly influences its intermolecular forces, leading to distinct thermophysical properties compared to its linear counterpart, n-undecane, and other less-branched isomers. Understanding these properties, such as density, viscosity, specific heat capacity, and thermal conductivity, is crucial for its application in fluid dynamics, heat transfer processes, and formulation development.

While extensive experimental data for this compound is not widely available in public-domain literature, critically evaluated data is maintained in specialized databases such as the NIST/TRC Web Thermo Tables. This guide presents the available data and provides context through the discussion of general trends observed for branched alkanes.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by an eight-carbon chain with methyl groups at the 2, 3, and 7 positions. This structure results in a more compact and globular shape compared to linear alkanes.

Table 1: General Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₁H₂₄ | --INVALID-LINK-- |

| Molecular Weight | 156.31 g/mol | --INVALID-LINK-- |

| CAS Number | 62016-34-6 | --INVALID-LINK-- |

| Boiling Point | 176 °C (at 101.325 kPa) | --INVALID-LINK-- |

| Density | 0.764 g/mL (at 20 °C) | --INVALID-LINK-- |

Thermophysical Property Data

Comprehensive temperature- and pressure-dependent experimental data for this compound is limited in publicly accessible literature. The following sections summarize the available information and discuss the expected trends based on the behavior of branched alkanes.

Density

The density of alkanes is influenced by molecular packing. Increased branching generally leads to a less efficient packing of molecules, resulting in a lower density compared to their linear isomers.

Table 2: Density of this compound

| Temperature (°C) | Pressure (kPa) | Density (g/mL) | Data Type | Reference |

| 20 | 101.325 | 0.764 | Experimental | --INVALID-LINK-- |

Note: The NIST/TRC Web Thermo Tables indicate the availability of critically evaluated data for liquid density from 190 K to 620.2 K, with one experimental data point.

Viscosity

Viscosity in alkanes is primarily a function of intermolecular van der Waals forces. For smaller alkanes, increased branching can lead to a decrease in surface area and weaker intermolecular forces, resulting in lower viscosity. However, for larger and more complexly branched molecules, molecular entanglement can lead to an increase in viscosity.

No specific experimental viscosity data for this compound was found in publicly available literature. It is expected that its viscosity would be lower than that of n-undecane at the same temperature due to its branched nature.

Specific Heat Capacity

The specific heat capacity of liquid alkanes is a measure of their ability to store thermal energy. It is influenced by the number of vibrational modes in the molecule.

No specific experimental heat capacity data for this compound was found in publicly available literature. The NIST/TRC Web Thermo Tables indicate the availability of critically evaluated data for heat capacity at saturation pressure for the liquid phase over a temperature range.

Thermal Conductivity

Thermal conductivity in liquids is the property that governs the rate of heat transfer. For alkanes, it is generally observed that branching decreases thermal conductivity compared to linear isomers.

No specific experimental thermal conductivity data for this compound was found in publicly available literature. The NIST/TRC Web Thermo Tables indicate the availability of critically evaluated data for the thermal conductivity of the liquid phase over a temperature range.

Experimental Protocols

The following sections detail the standard experimental methodologies for determining the key thermophysical properties of liquid hydrocarbons like this compound.

Density Measurement

4.1.1. Vibrating Tube Densitometry

This is a highly accurate method for determining the density of liquids. The principle is based on the change in the resonant frequency of a U-shaped tube when it is filled with the sample liquid. The change in frequency is directly related to the mass, and therefore the density, of the liquid in the tube.

-

Apparatus: A digital vibrating tube densitometer, a constant temperature bath, and a syringe for sample injection.

-

Procedure:

-

Calibrate the instrument with two fluids of known density (e.g., dry air and deionized water) at the desired temperature.

-

Inject the this compound sample into the clean, dry U-tube, ensuring no air bubbles are present.

-

Allow the sample to reach thermal equilibrium with the constant temperature bath.

-

Measure the oscillation period of the U-tube.

-

The instrument's software calculates the density based on the calibration constants and the measured oscillation period.

-

4.1.2. Pycnometry

This gravimetric method involves accurately determining the mass of a known volume of the liquid.

-

Apparatus: A pycnometer (a glass flask with a precisely known volume), a high-precision analytical balance, and a constant temperature bath.

-

Procedure:

-

Weigh the clean, dry, and empty pycnometer.

-

Fill the pycnometer with this compound and place it in the constant temperature bath until it reaches thermal equilibrium.

-

Adjust the liquid level to the pycnometer's calibration mark.

-

Weigh the filled pycnometer.

-

The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.

-

Viscosity Measurement

4.2.1. Capillary Viscometry

This method is based on measuring the time it takes for a fixed volume of liquid to flow through a capillary tube of known dimensions under the influence of gravity.

-

Apparatus: A calibrated glass capillary viscometer (e.g., Ubbelohde or Cannon-Fenske), a constant temperature bath, a stopwatch, and a pipette.

-

Procedure:

-

Introduce a precise volume of this compound into the viscometer.

-

Place the viscometer in the constant temperature bath and allow it to equilibrate.

-

Draw the liquid up through the capillary to a point above the upper timing mark.

-

Measure the time it takes for the liquid meniscus to pass between the upper and lower timing marks.

-

The kinematic viscosity is calculated by multiplying the flow time by the viscometer's calibration constant. The dynamic viscosity is then obtained by multiplying the kinematic viscosity by the density of the liquid at the same temperature.

-

Specific Heat Capacity Measurement

4.3.1. Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.

-

Apparatus: A differential scanning calorimeter, sample pans, and a reference pan.

-

Procedure:

-

An empty sample pan and a reference pan are heated at a constant rate to obtain a baseline.

-

A known mass of a standard material with a known heat capacity (e.g., sapphire) is placed in the sample pan and heated under the same conditions.

-

A known mass of this compound is placed in the sample pan and subjected to the same heating program.

-

The specific heat capacity of the sample is determined by comparing the heat flow signals of the baseline, the standard, and the sample.

-

Thermal Conductivity Measurement

4.4.1. Transient Hot-Wire Method

This is a widely used and accurate method for measuring the thermal conductivity of fluids. It involves monitoring the temperature rise of a thin, electrically heated wire immersed in the sample liquid over a short period.

-

Apparatus: A transient hot-wire apparatus consisting of a thin platinum wire, a power source, a resistance bridge, and a data acquisition system. The sample is held in a thermostatted cell.

-

Procedure:

-

The sample cell containing this compound is brought to the desired temperature.

-

A step-wise voltage is applied to the platinum wire, causing it to heat up.

-

The change in the wire's resistance, which is a function of its temperature, is measured with high precision over a short time (typically a few seconds).

-

The thermal conductivity of the liquid is calculated from the rate of temperature rise of the wire, as the heat generated dissipates through the surrounding liquid.

-

Conclusion

The thermophysical properties of this compound are dictated by its highly branched molecular structure. While comprehensive, publicly available experimental data is scarce, this guide has presented the known values and outlined the standard, high-precision methods for their determination. For researchers and professionals working with this compound, it is recommended to consult specialized databases or conduct experimental measurements using the protocols described herein to obtain the precise data required for modeling and process design. The expected trends for a branched alkane—lower density, viscosity, and thermal conductivity compared to its linear isomer—provide a useful qualitative framework for understanding its behavior.

The Biological Activity of 2,3,7-Trimethyloctane and Other Branched Alkanes: A Technical Guide for Researchers

Introduction

2,3,7-Trimethyloctane is a branched-chain alkane belonging to the larger family of volatile organic compounds (VOCs). While often considered biologically inert, emerging research into the toxicological profiles of structurally similar hydrocarbons suggests that these molecules can elicit a range of biological effects. This technical guide provides a comprehensive overview of the known biological activities of branched alkanes, with a particular focus on toxicological endpoints relevant to drug development and safety assessment. Due to a scarcity of data specific to this compound, this guide synthesizes information from studies on closely related isoalkanes in the C9-C15 range to provide a representative profile. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to understand the potential biological implications of these compounds.

Toxicological Profile of Branched Alkanes

The primary biological activities of interest for branched alkanes like this compound are their toxicological properties. These are typically assessed through a battery of in vitro and in vivo studies examining acute toxicity, skin and eye irritation, and potential for neurotoxicity.

Acute Toxicity

Acute toxicity studies are designed to determine the short-term adverse effects of a substance following a single or multiple exposures over a short period. For branched alkanes, the acute toxicity via oral and dermal routes is generally low.

| Test Substance | Species | Route of Administration | Endpoint | Result |

| Hydrocarbons, C11-C14, n-alkanes, isoalkanes, cyclics, < 2% aromatics | Rat | Oral | LD50 | >5000 mg/kg bw |

| Hydrocarbons, C11-C14, n-alkanes, isoalkanes, cyclics, < 2% aromatics | Rabbit | Dermal | LD50 | >5000 mg/kg bw |

| Hydrocarbons, C11-C12, isoalkanes, <2% aromatics | Rat | Oral | LD50 | >5000 mg/kg |

| Hydrocarbons, C11-C12, isoalkanes, <2% aromatics | Rabbit | Dermal | LD50 | >2200 – 2500 mg/kg |

Table 1: Summary of Acute Toxicity Data for Branched Alkane Mixtures.

Skin and Eye Irritation

The potential for a substance to cause irritation upon contact with the skin and eyes is a critical toxicological endpoint. Branched alkanes are generally considered to be mild skin irritants.

| Test Substance | Species | Observation | Result |

| Hydrocarbons, C9-C11, n-alkanes, isoalkanes, cyclics, < 2% aromatics | Rabbit | Skin Irritation | Mild irritant |

| Hydrocarbons, C9-C11, n-alkanes, isoalkanes, cyclics, < 2% aromatics | Rabbit | Eye Irritation | Mild irritant |

| 2,4,6-Trimethylheptane | - | Skin Irritation | Causes skin irritation |

| 2,4,6-Trimethylheptane | - | Eye Irritation | Causes serious eye irritation |

Table 2: Summary of Skin and Eye Irritation Data for Branched Alkanes.

Aspiration Hazard

A significant health concern for liquid hydrocarbons is the risk of aspiration, which can lead to severe lung damage if the substance is ingested and enters the airways. Due to their low viscosity, many branched alkanes, including those in the C9-C12 range, are considered to have an aspiration hazard. For instance, 3,5-dimethylheptane (B146769) and 3,3,5-trimethylheptane (B1193924) may be fatal if swallowed and enter the airways.

Neurotoxicity

Certain branched alkanes have been shown to exert neurotoxic effects, particularly upon inhalation of high concentrations. These effects are often characterized by central nervous system depression. For example, overexposure to 3,3,5-trimethylheptane may have anesthetic effects such as drowsiness, dizziness, and headache. Similarly, 2,4-dimethylhexane (B165551) is an irritant, and its inhalation may lead to drowsiness and dizziness.

Experimental Protocols

The following sections outline the methodologies for key toxicological experiments based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Acute Dermal Toxicity (Based on OECD Guideline 402)

-

Test Animals: Healthy young adult rats (e.g., Sprague-Dawley), rabbits, or guinea pigs are used. Both sexes should be represented.

-

Dosage: A limit test is often performed at a dose of 2000 mg/kg body weight. If mortality is observed, a full dose-range study with at least three dose levels is conducted.

-

Procedure: The fur is clipped from the dorsal area of the trunk of the test animals. The test substance is applied uniformly over an area of approximately 10% of the total body surface area. The treated area is covered with a porous gauze dressing and non-irritating tape.

-

Exposure Duration: The exposure period is 24 hours.

-

Observation: Animals are observed for mortality and clinical signs of toxicity at least once daily for 14 days. Body weight is recorded weekly. A gross necropsy is performed on all animals at the end of the study.

Dermal Irritation/Corrosion (Based on OECD Guideline 404)

-

Test Animals: Albino rabbits are typically used.

-

Dosage and Application: A 0.5 mL (for liquids) or 0.5 g (for solids and semi-solids) of the test substance is applied to a small area (about 6 cm²) of clipped skin and covered with a gauze patch.

-

Exposure Duration: The exposure period is typically 4 hours.

-

Observation: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The severity of the reactions is scored according to a standardized scale.

Acute Inhalation Toxicity (Based on OECD Guideline 403)

-

Test Animals: Young adult rats are the preferred species.

-

Exposure Method: Animals are exposed to the test substance as a gas, vapor, or aerosol in a whole-body or nose-only inhalation chamber.

-

Concentrations: A limit test at a concentration of 5 mg/L (for aerosols and vapors) or a higher concentration for gases may be performed. If toxicity is observed, a study with at least three concentrations is conducted.

-

Exposure Duration: The standard exposure duration is 4 hours.

-

Observation: Animals are observed for signs of toxicity during and after exposure for a period of 14 days. Body weights are recorded, and a gross necropsy is performed on all animals.

Neurotoxicity Assessment (General Principles)

-

Functional Observational Battery (FOB): A series of non-invasive tests to assess nervous system function. This includes observations of the animal's appearance, behavior, and physiological responses.

-

Motor Activity Assessment: Automated devices are used to measure changes in an animal's locomotor activity.

-

Neuropathology: Microscopic examination of nervous system tissues (brain, spinal cord, peripheral nerves) to identify any structural changes.

Potential Mechanisms of Action and Signaling Pathways

Specific signaling pathways for this compound have not been elucidated. However, for volatile organic compounds and alkanes in general, a non-specific mechanism of action is often proposed, particularly for effects like neurotoxicity. Their lipophilic nature allows them to readily partition into and disrupt the function of cell membranes, particularly in the central nervous system. This can lead to alterations in membrane fluidity, ion channel function, and neurotransmitter release, resulting in CNS depression.

Diagrams

Caption: General workflow for toxicological assessment of a chemical substance.

Caption: Conceptual diagram of a potential non-specific mechanism of toxicity for branched alkanes.

While specific data on the biological activity of this compound is limited, the available information on structurally similar branched alkanes provides a valuable framework for understanding its potential toxicological profile. The primary concerns for this class of compounds include mild skin and eye irritation, aspiration hazard, and the potential for neurotoxicity at high concentrations. The acute oral and dermal toxicity is generally low. Further research is warranted to elucidate the specific biological activities and potential mechanisms of action of this compound to enable a more comprehensive risk assessment. The experimental protocols and conceptual diagrams provided in this guide offer a foundation for such future investigations.

An In-Depth Technical Guide on the Environmental Fate and Transport of 2,3,7-Trimethyloctane

This technical guide provides a comprehensive overview of the environmental fate and transport of 2,3,7-trimethyloctane, a branched aliphatic hydrocarbon. Given the scarcity of direct experimental data for this specific compound, this guide leverages widely accepted Quantitative Structure-Activity Relationship (QSAR) models, primarily the U.S. Environmental Protection Agency's EPI Suite™, to estimate its key physicochemical properties and environmental partitioning behavior.[1][2][3][4][5] This document is intended for researchers, scientists, and professionals in drug development and environmental science who require an understanding of the potential environmental impact of such chemicals.

Physicochemical Properties

The environmental behavior of a chemical is fundamentally governed by its physicochemical properties. The following table summarizes the estimated properties for this compound.

| Property | Estimated Value | Method |

| Molecular Formula | C₁₁H₂₄ | - |

| Molecular Weight | 156.31 g/mol | - |

| Boiling Point | 183.4 °C | Estimation |

| Vapor Pressure | 1.83 mmHg at 25 °C | Estimation |

| Water Solubility | 0.246 mg/L at 25 °C | Estimation |

| Log Octanol-Water Partition Coefficient (Log Kow) | 5.58 | Estimation |

Data estimated using QSAR models.

Environmental Fate and Transport

The following sections detail the expected behavior of this compound in various environmental compartments based on its estimated properties.

Biodegradation

Biodegradation is a key process for the removal of organic compounds from the environment. The BIOWIN™ model within EPI Suite™ predicts the probability of biodegradation for this compound.[1]

| Biodegradation Prediction | Result |

| Linear Model Probability | 0.136 (Does not biodegrade fast) |

| Non-Linear Model Probability | 0.011 (Does not biodegrade fast) |

| Ultimate Biodegradation Timeframe | Recalcitrant |

| Primary Biodegradation Timeframe | Weeks |

These predictions suggest that this compound is not readily biodegradable and may persist in the environment. The branched structure of the molecule likely hinders microbial degradation.

Adsorption and Leaching

The tendency of a chemical to adsorb to soil and sediment is quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). A high Koc value indicates a strong tendency to adsorb to soil and sediment, reducing its mobility and potential for leaching into groundwater. The KOCWIN™ model in EPI Suite™ provides an estimate for this parameter.[1]

| Parameter | Estimated Value | Interpretation |

| Soil Adsorption Coefficient (Koc) | 4856 L/kg | High adsorption potential |

| Log Koc | 3.69 | Immobile in soil |

With a high Log Koc value, this compound is expected to be largely immobile in soil and sediment, with a low potential for leaching into groundwater.

Volatilization

Volatilization from water and soil surfaces is another important environmental transport pathway. The Henry's Law Constant (H) is a key parameter for assessing the potential for volatilization from water. The HENRYWIN™ model in EPI Suite™ estimates this value.[1][6][7]

| Parameter | Estimated Value | Interpretation |

| Henry's Law Constant (Bond Method) | 2.06E+00 atm-m³/mole | Volatilization from water is expected to be significant |

| Henry's Law Constant (Group Method) | 2.06E+00 atm-m³/mole | Volatilization from water is expected to be significant |

The high Henry's Law Constant indicates that this compound will readily partition from water to the atmosphere, making volatilization a significant transport mechanism.

Atmospheric Fate

Once in the atmosphere, the persistence of this compound is primarily determined by its reaction with photochemically produced hydroxyl (OH) radicals. The AOPWIN™ program in EPI Suite™ estimates the rate of this reaction.[1]

| Parameter | Estimated Value |

| OH Radical Reaction Rate Constant | 1.83 x 10⁻¹¹ cm³/molecule-sec |

| Atmospheric Half-Life (assuming 1.5 x 10⁶ OH/cm³) | 1.1 days |

The estimated atmospheric half-life of 1.1 days suggests that this compound will be moderately persistent in the atmosphere and can be transported over medium distances before being degraded.

Experimental Protocols: QSAR Estimation Methods

The primary estimation methods employed by the EPI Suite™ modules relevant to this guide are:

-

KOWWIN™ (Log Kow Estimation): This program calculates the octanol-water partition coefficient using an atom/fragment contribution method. The log Kow is estimated by summing the contributions of individual atoms and structural fragments of the molecule.

-

KOCWIN™ (Koc Estimation): This program estimates the soil adsorption coefficient (Koc) primarily based on the estimated log Kow. It uses a regression-derived equation that relates log Koc to log Kow.

-

HENRYWIN™ (Henry's Law Constant Estimation): This program uses both the group contribution method and the bond contribution method to estimate the Henry's Law Constant. These methods sum the contributions of structural groups or individual bonds within the molecule.

-

BIOWIN™ (Biodegradation Prediction): This program utilizes two primary models: a linear model and a non-linear model. Both are based on fragment contribution methods where the presence of different structural fragments influences the predicted probability of biodegradation. It provides a qualitative assessment of the likelihood and timeframe of biodegradation.

-

AOPWIN™ (Atmospheric Oxidation Rate Estimation): This program estimates the rate of reaction with hydroxyl (OH) radicals in the atmosphere using a fragment contribution method. The overall rate constant is calculated by summing the rate constants of individual chemical groups.

Visualizations

The following diagrams illustrate the key environmental fate pathways and the estimation workflow.

References

- 1. chemsafetypro.com [chemsafetypro.com]

- 2. episuite41.software.informer.com [episuite41.software.informer.com]

- 3. epa.gov [epa.gov]

- 4. chemistryforsustainability.org [chemistryforsustainability.org]

- 5. catalog.labcorp.com [catalog.labcorp.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. epa.gov [epa.gov]

- 9. Download EPI Suite⢠- Estimation Program Interface v4.11 | Predictive Models and Tools for Assessing Chemicals under the Toxic Substances Control Act (TSCA) | US EPA [19january2017snapshot.epa.gov]

Methodological & Application

Application Note: Analysis of 2,3,7-Trimethyloctane by Gas Chromatography-Mass Spectrometry (GC-MS)

Introduction

2,3,7-Trimethyloctane is a branched-chain alkane that may be of interest to researchers in various fields, including environmental analysis, geochemistry, and drug development, where it could be a biomarker, a contaminant, or a component of complex hydrocarbon mixtures. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds like this compound.[1] This application note provides a detailed protocol for the analysis of this compound using GC-MS.

Principle of the Method